molecular formula C12H14O4S B12532402 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate CAS No. 813414-05-0

2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate

Cat. No.: B12532402
CAS No.: 813414-05-0
M. Wt: 254.30 g/mol
InChI Key: UFYSKEQMKDHKOC-UHFFFAOYSA-N
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Description

2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate is a chemical compound that features a thiophene ring, an ester group, and an acrylate moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate typically involves the esterification of thiophene-3-acetic acid with 2-hydroxyethyl 2-methylprop-2-enoate. This reaction can be catalyzed by acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, influencing various biochemical pathways. The ester and acrylate groups can undergo hydrolysis or other transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-acetic acid
  • Thiophene-3-acetic acid
  • 2-Acetylthiophene

Uniqueness

2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate is unique due to its combination of a thiophene ring, an ester group, and an acrylate moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

813414-05-0

Molecular Formula

C12H14O4S

Molecular Weight

254.30 g/mol

IUPAC Name

2-(2-thiophen-3-ylacetyl)oxyethyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H14O4S/c1-9(2)12(14)16-5-4-15-11(13)7-10-3-6-17-8-10/h3,6,8H,1,4-5,7H2,2H3

InChI Key

UFYSKEQMKDHKOC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)CC1=CSC=C1

Origin of Product

United States

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